molecular formula C23H24O6 B10766607 Tnm7KA4LB3 CAS No. 2663700-89-6

Tnm7KA4LB3

Cat. No.: B10766607
CAS No.: 2663700-89-6
M. Wt: 396.4 g/mol
InChI Key: LJSMCOGLALRQKD-BISOHRNISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “Tnm7KA4LB3” typically involves a series of organic reactions, including the Suzuki–Miyaura coupling reaction . This reaction is known for its ability to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides, catalyzed by palladium complexes. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide, under an inert atmosphere of nitrogen or argon.

Industrial Production Methods: Industrial production of “this compound” may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, adhering to green chemistry principles.

Types of Reactions:

    Oxidation: “this compound” can undergo oxidation reactions, where the methoxy groups are converted to hydroxyl groups, increasing the compound’s polarity and reactivity.

    Reduction: The compound can be reduced to form more saturated derivatives, which may exhibit different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced forms with fewer double bonds, and substituted aromatic compounds with various functional groups.

Scientific Research Applications

“Tnm7KA4LB3” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of “Tnm7KA4LB3” involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of GTPase KRAS and programmed cell death 1 ligand 1, which are involved in cancer cell proliferation and immune evasion . By inhibiting these targets, “this compound” can induce apoptosis and enhance the immune response against cancer cells.

Comparison with Similar Compounds

    Curcumin: A natural compound with a similar structure, known for its anti-inflammatory and anticancer properties.

    Resveratrol: Another natural compound with antioxidant and anticancer activities.

    Quercetin: A flavonoid with similar functional groups and biological activities.

Uniqueness: “Tnm7KA4LB3” is unique due to its specific combination of methoxy and hydroxy groups, which contribute to its potent biological activity and selectivity for cancer-related targets. Unlike curcumin and resveratrol, “this compound” has been specifically designed and optimized for therapeutic applications in oncology.

Properties

CAS No.

2663700-89-6

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

(1E,4E,6E)-1-(3,5-dimethoxyphenyl)-7-(4-hydroxy-3,5-dimethoxyphenyl)hepta-1,4,6-trien-3-one

InChI

InChI=1S/C23H24O6/c1-26-19-11-17(12-20(15-19)27-2)9-10-18(24)8-6-5-7-16-13-21(28-3)23(25)22(14-16)29-4/h5-15,25H,1-4H3/b7-5+,8-6+,10-9+

InChI Key

LJSMCOGLALRQKD-BISOHRNISA-N

Isomeric SMILES

COC1=CC(=CC(=C1)/C=C/C(=O)/C=C/C=C/C2=CC(=C(C(=C2)OC)O)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)C=CC=CC2=CC(=C(C(=C2)OC)O)OC)OC

Origin of Product

United States

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